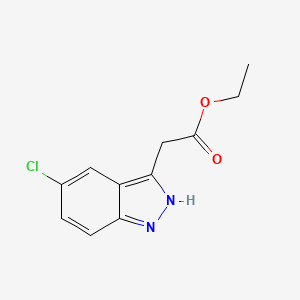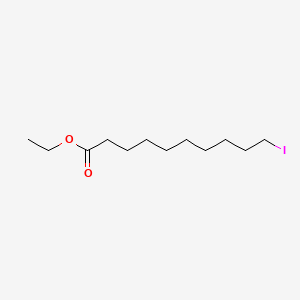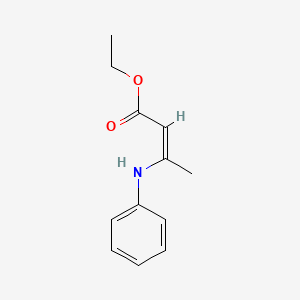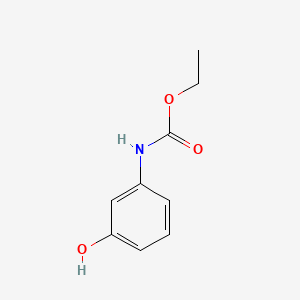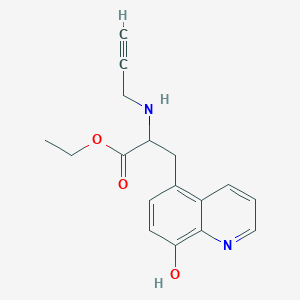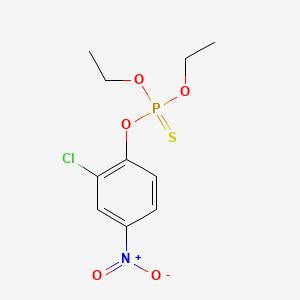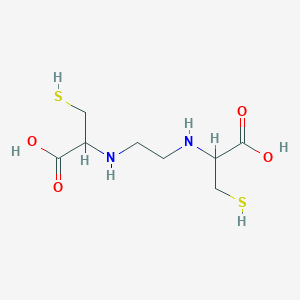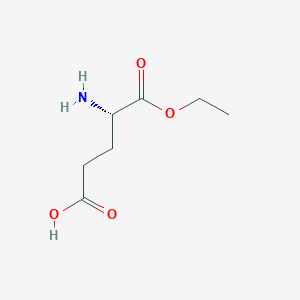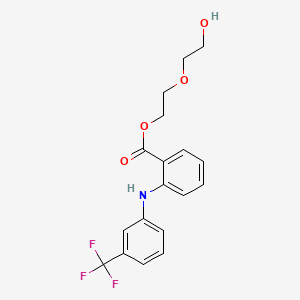
Etofenamate
説明
Etofenamate is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of joint and muscular pain . It is available for topical application as a cream, a gel, or as a spray . It is a flufenamic acid derivative, which is readily transported through the skin and concentrated in inflamed tissue .
Synthesis Analysis
The synthesis of Etofenamate was specifically designed to enable the preparation of new substances that would meet the requirements for a topical anti-inflammatory treatment . Various methods of synthesis of Etofenamate and its intermediates are described .Molecular Structure Analysis
The molecular formula of Etofenamate is C18H18F3NO4 . Its molecular weight is 369.34 .Chemical Reactions Analysis
The physico-chemical material constants, partition coefficients (RM values) as a measure for lipophilia, spectra, and molecular models of Etofenamate are described . Various methods of synthesis of Etofenamate and its intermediates are described .Physical And Chemical Properties Analysis
Etofenamate has a molecular weight of 369.34 g/mol . Its chemical formula is C18H18F3NO4 .科学的研究の応用
Etofenamate: A Comprehensive Analysis of Scientific Research Applications
1. Treatment of Acute and Chronic Rheumatic Diseases Etofenamate is widely used in managing rheumatic conditions such as lumbago, bursitis, blunt injury, sciatica, myositis, periarthropathia humeroscapularis, and tendovaginitis. Its efficacy is attributed to its anti-inflammatory and analgesic properties, making it a superior option compared to other topical NSAIDs .
Management of Knee Osteoarthritis: The compound has shown effectiveness in treating knee osteoarthritis (OA), acting by inhibiting cyclo-oxygenase, an enzyme involved in prostaglandin synthesis. This action provides both analgesic and anti-inflammatory effects, which are beneficial in the treatment of knee OA .
Musculoskeletal Disorders: Etofenamate is an effective therapeutic option for various musculoskeletal disorders. It is particularly useful for conditions resulting from blunt traumas and osteoarthrosis. The need for larger and well-controlled clinical trials has been suggested to further compare its efficacy and safety with other topical NSAIDs .
Topical Application Enhancement: Research has explored the use of Solid Lipid Nanoparticles (SLNs) as a strategy for enhancing the topical application of Etofenamate. This approach aims to increase skin permeation by combining the advantages of SLNs with a hydroxypropyl methylcellulose (HPMC) gel, thus improving therapeutic efficacy .
作用機序
Target of Action
Etofenamate, a derivative of flufenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat muscle and joint pain .
Mode of Action
Etofenamate exerts its anti-inflammatory and analgesic effects by inhibiting the release of histamine, lysosomal enzymes, and prostaglandins . By blocking these substances, Etofenamate helps to reduce inflammation and pain.
Biochemical Pathways
The inhibition of prostaglandin synthesis is a common pathway affected by NSAIDs, including Etofenamate. Prostaglandins are involved in the inflammatory response, and their inhibition leads to reduced inflammation and pain . Additionally, the inhibition of histamine release and lysosomal enzymes contributes to the anti-inflammatory action of Etofenamate .
Pharmacokinetics
It is known that etofenamate is readily transported through the skin and concentrated in inflamed tissue . This suggests that Etofenamate has good bioavailability when applied topically.
Result of Action
Etofenamate’s action results in improved pain and reduced inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases . It has been shown to have an overall efficacy that is superior to other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and to be as effective as topical formulations of 2.5% ketoprofen gel and 2% ketorolac gel .
特性
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILVEPYQJIOVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045448 | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etofenamate | |
CAS RN |
30544-47-9 | |
| Record name | Etofenamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofenamate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofenamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08984 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etofenamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etofenamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOFENAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of etofenamate?
A1: Etofenamate exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:
- Direct inhibition of prostaglandin synthesis by unchanged etofenamate: Etofenamate can directly inhibit prostaglandin production by macrophages. []
- Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: Etofenamate is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []
Q2: Does etofenamate interact with other inflammatory pathways?
A2: Research suggests etofenamate also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []
Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?
A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []
Q4: What is the molecular formula and weight of etofenamate?
A4: Etofenamate has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []
Q5: What is known about the stability of etofenamate in different formulations?
A5: Etofenamate has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]
Q6: What is the typical route of administration for etofenamate?
A6: Etofenamate is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]
Q7: How is etofenamate absorbed and distributed in the body?
A7: Topically applied etofenamate demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]
Q8: What are the primary metabolic pathways of etofenamate?
A8: Etofenamate is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both etofenamate and flufenamic acid. [, ]
Q9: How is etofenamate eliminated from the body?
A9: Etofenamate and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]
Q10: What preclinical models have been used to assess the efficacy of etofenamate?
A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of etofenamate, including:
- Carrageenin-induced paw edema in rats [, ]
- Histamine-induced vascular permeability in mice []
- Ultraviolet light-induced erythema in guinea pigs []
- Felt-pellet-induced granuloma formation in rats []
- Adjuvant-induced arthritis in rats [, ]
- Silver nitrate-induced arthritis in rats []
- Acetic acid-induced writhing test in mice and rats []
Q11: Has the efficacy of etofenamate been investigated in clinical trials?
A11: Yes, several clinical trials have demonstrated the efficacy of etofenamate in treating various inflammatory conditions, including:
- Knee osteoarthritis [, , ]
- Ankle sprain []
- Chronic trauma of the locomotion system []
- Painful hallux valgus []
- Rheumatoid arthritis []
- Temporomandibular disorder []
Q12: What drug delivery systems have been explored for etofenamate?
A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance etofenamate's therapeutic efficacy:
- Iontophoresis: This technique enhances the transdermal delivery of etofenamate, leading to higher drug concentrations in both serum and synovial fluid. []
- Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of etofenamate. [, ]
Q13: What analytical methods are commonly employed to quantify etofenamate in biological samples?
A13: Several analytical techniques are used for the quantification of etofenamate and its metabolites, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



